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Compound of Interest

Compound Name:
1H,2H,3H,4H-pyrazino[1,2-

a]indole hydrochloride

CAS No.: 18637-52-0

Cat. No.: B1445448

Get Quote

Executive Summary & Scaffold Analysis
The pyrazino[1,2-a]indole scaffold represents a "privileged structure" in medicinal chemistry,

characterized by a tricyclic core fusing an indole with a pyrazine ring.[1][2] This rigid framework

effectively mimics peptide turns and restricts the conformational space of pharmacophores,

allowing for high-affinity interactions with G-protein-coupled receptors (GPCRs), viral

polymerases, and kinases.

This guide objectively compares pyrazino[1,2-a]indole analogs against therapeutic standards in

two primary domains: CNS modulation (5-HT

agonists) and Antiviral therapy (HCV NS5B inhibitors).

Core Scaffold Numbering & Zones
To understand the SAR, we define the core numbering system:

Ring A (Indole Benzene): Positions 6, 7, 8, 9.[2]
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Ring B (Indole Pyrrole): Fused at N5-C9a.[2][3]

Ring C (Pyrazine): Positions 1, 3, 4.[2]

Comparative SAR Analysis
Module A: Neuropsychiatric Agents (5-HT Receptor
Agonists)
Therapeutic Goal: Selective activation of 5-HT

receptors for the treatment of obesity and obsessive-compulsive disorder (OCD), avoiding 5-HT

(hallucinogenic) and 5-HT

(valvulopathy) activation.

Comparative Data: Pyrazino[1,2-a]indole vs. Reference Ligands

Compound ID
Structure
Description

5-HT

(nM)

Selectivity
(2C/2A)

Efficacy
(Intrinsic
Activity)

Analogue 36d

8-bromo-10-

methoxy-1,2,3,4-

tetrahydro

1.2 30-fold Partial Agonist

Analogue 36a

8-fluoro-10-

methoxy-1,2,3,4-

tetrahydro

15.4 5-fold Partial Agonist

Way-161503
Reference

Agonist
3.3 20-fold Full Agonist

Lorcaserin Clinical Standard 15.0 15-fold Full Agonist

SAR Insights:

The "Magic Methyl" Effect: A methoxy group at the C10 position (often corresponding to the

indole C4 or C5 depending on numbering convention used in specific papers, but
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consistently the position adjacent to the ring fusion) is critical for 5-HT

affinity.

Halogenation: Bulky, lipophilic substituents at C8 (Indole C6 equivalent) increase affinity in

the order: Br > Cl > Me > F. This suggests a hydrophobic pocket in the receptor that

accommodates larger halogens.

Saturation: The 1,2,3,4-tetrahydro derivatives (saturated Ring C) consistently outperform

their aromatic counterparts in CNS applications due to improved

character and solubility.

Module B: Antiviral Agents (HCV NS5B Polymerase
Inhibitors)
Therapeutic Goal: Inhibition of Hepatitis C Virus (HCV) replication via chelation of the active

site magnesium ions in the NS5B RNA-dependent RNA polymerase.

Comparative Data: Pyrazinoindolones vs. Direct-Acting Antivirals (DAAs)
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Compound ID
Key
Pharmacophor
e

HCV 1b

(

M)

Selectivity
Index (

)

Mechanism

Cmpd 36

6-nitro-2-

hydroxy-1,3-

dione

1.6 >50

Metal Chelation

(Mg

)

Cmpd 78
8-chloro-4-

methyl-2-hydroxy
6.5 15 Metal Chelation

Cmpd 44

2-

Acetohydroxamic

acid analog

>50 (Inactive) N/A Steric Clash

Ribavirin Standard Care 12.0 >10
Nucleoside

Analogue

SAR Insights:

The Chelating Triad: The N-hydroxyimide moiety (2-hydroxy-1,3-dione) is non-negotiable. It

forms a bidentate chelate with the two Mgngcontent-ng-c1989010908="" _nghost-ng-

c2127666394="" class="inline ng-star-inserted">

ions at the polymerase active site. Replacing the -OH with -H, -COOH, or -CONHOH
abolishes activity.

Electronic Tuning: Electron-withdrawing groups (e.g., 6-nitro) on the indole ring enhance

potency, likely by increasing the acidity of the N-hydroxy group, strengthening the metal

coordination.

Synergy: These analogs show synergistic effects (Coefficient of Drug Interaction < 0.[4]9)

when combined with Daclatasvir, validating a distinct mechanism of action.

Visualizations
Diagram 1: Consensus SAR Map
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This diagram visualizes the "Rules of Thumb" for optimizing the pyrazino[1,2-a]indole scaffold.

Pyrazino[1,2-a]indole
Core Scaffold

Ring A (Indole)
Electronic/Steric Tuning

Ring C (Pyrazine)
Solubility & Chirality

N-2 Position
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C8-Halogen (Br/Cl)
Increases 5-HT2C Affinity

6-Nitro Group
Enhances HCV Potency

Saturation (Tetrahydro)
Essential for CNS Entry

N-OH (Hydroxyimide)
Mandatory for Mg2+ Chelation

Click to download full resolution via product page

Caption: Consensus SAR map highlighting critical substitution zones for CNS and Antiviral

activity.

Diagram 2: Synthesis Workflow (Microwave-Assisted)
A robust pathway for generating the tetrahydro-pyrazino[1,2-a]indole core.
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Start: N-Boc-2-formylindole

Step 1: Propargylation
(Propargyl bromide, NaH, DMF)

Intermediate: 1-Propargyl-2-formylindole

Step 2: Reductive Amination / Cyclization
(Ammonia, Microwave 100°C, TiCl4 cat.)

Product: Pyrazino[1,2-a]indole

Step 3: Selective Reduction
(NaBH3CN, AcOH)

Target: 1,2,3,4-Tetrahydropyrazino[1,2-a]indole

Click to download full resolution via product page

Caption: Optimized microwave-assisted synthesis route for generating the saturated tricyclic

core.

Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of
Tetrahydropyrazino[1,2-a]indoles
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Objective: Rapid construction of the tricyclic core with high yield. Source Validation: Adapted

from Abbiati et al. (ACS) and recent optimization studies.

Reactants: Dissolve 1-propargyl-1H-indole-2-carbaldehyde (1.0 equiv) in methanolic

ammonia (7 M solution).

Catalysis: Add TiCl

(0.1 equiv) dropwise at 0°C under argon atmosphere.

Irradiation: Transfer the sealed vessel to a microwave reactor. Irradiate at 100°C (power limit

150 W) for 15 minutes.

Note: Conventional heating requires 24 hours; microwave reduces this to minutes.

Work-up: Cool to room temperature. Quench with saturated NaHCO

. Extract with Ethyl Acetate (3x).[2]

Reduction (for CNS analogs): Dissolve the crude aromatic intermediate in glacial acetic acid.

Add NaBH

CN (3.0 equiv) at 0°C. Stir for 2 hours.

Purification: Flash column chromatography (Hexane/EtOAc 8:2).

Yield Expectation: 75-85% overall.

Protocol B: 5-HT Radioligand Binding Assay
Objective: Determine affinity (

) of synthesized analogs. Self-Validating Control: Use Clozapine or Way-100635 as internal
standards.

Membrane Prep: Use HEK293 cells stably expressing human 5-HT

receptors. Homogenize in Tris-HCl buffer (50 mM, pH 7.4).

Incubation:
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Total Binding: Membrane (

) + [

H]-Mesulergine (1 nM).

Non-Specific Binding: Add Mianserin (

).

Test Compounds: Add at concentrations ranging

to

M.

Condition: Incubate at 37°C for 30 minutes.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine

(reduces non-specific binding).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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